Although purine N-oxides are not a major focus in recent literature, significant exploratory research is being conducted on other modified purine scaffolds. The table below summarizes some of the key areas that are currently active in the scientific community.
| Purine Derivative Class | Key Structural Features / Examples | Reported Biological Activities | Research Highlights |
|---|---|---|---|
| Emerging Anticancer Hybrids [1] | Aryl piperazine, triazole-hybrid, chalcone, thiazole, bis-purine linkers, theobromine- and adamantane-based scaffolds | Potent activity against Huh7, HCT116, MCF7, A549, HeLa cancer cell lines; VEGFR-2 protein inhibition [1] | Structure-activity relationship (SAR) studies guide optimization for efficacy and safety; some derivatives show broad-spectrum and selective cytotoxicity [1] |
| Neuroprotective Agents [2] | Trisubstituted purine-derivative (e.g., BRT_002) | Mitigates hypoxia-ischemia-related brain injury; upregulates Agrin, Zyxin, Synaptotagmin-5 proteins; augments mitochondrial respiration [2] | Preclinical studies show reduced neuropathological infarct volumes; identified as a candidate for treating hypoxic-ischemic encephalopathy (HIE) [2] |
| Purinergic Signaling Modulators [3] [4] | Targeted agonists and antagonists for P1 and P2 purinoceptors | Regulation of neurotransmission, immune response, inflammation, and cell proliferation/death; potential in cancer immunotherapy, neurological and rheumatic diseases [3] [4] | The P2X7 receptor is a particularly promising target for antitumor therapy due to its unique properties and role in the tumor microenvironment [4] |
While the search did not yield specific protocols for synthesizing or testing purine N-oxides, the following workflow, adapted from a recent study on quantifying oxidative purine lesions in DNA, exemplifies the sophisticated methodology used in contemporary purine research. You could adapt this general framework for the exploratory analysis of any novel purine derivative, including N-oxides [5] [6].
Experimental workflow for purine analysis via LC-MS/MS.
Detailed Protocol Steps [6]:
DNA Digestion:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Isotope Dilution:
The core compound, 6-N-hydroxylaminopurine (HAP), is a mutagenic base analog of adenine [1]. Its derivative, 6-hydroxylaminopurine 3-oxide, was first synthesized over five decades ago [2] [3]. The synthesis of related compounds often starts from precursors like 6-chloropurine 3-oxide [3]. One documented synthetic route involves reacting 6-chloropurine with a fourfold excess of hydroxylamine-O-sulfonic acid (HOSA) to form (Z)-1H-purin-6-ylideneaminooxysulfonic acid, which is considered a potential secondary metabolite of the mutagenic 6-HAP [4].
6-N-hydroxylaminopurine is a powerful mutagen in various organisms, including bacteria, yeast, and mammalian cells [5] [1]. Its cytotoxicity and mutagenicity arise from its ambiguous base-pairing properties after being converted to its deoxyribonucleoside triphosphate form (dHAPTP) and incorporated into DNA during replication [1].
The table below summarizes the key mutagenic and biological activities of HAP:
| Organism/Cell Type | Observed Activity | Primary Mutagenic Specificity | Key Findings |
|---|---|---|---|
| Syrian Hamster Embryo Cells [5] | Mutagen & Carcinogen; induces neoplastic transformation | Not Specified | Effective mutagen and transforming agent; contrasts with weaker 2-aminopurine. |
| Saccharomyces cerevisiae (Yeast) [6] | Strong Mutagen | Primarily GC→AT transitions; some AT→GC transitions and GC→TA transversions | Mutations often occur within short direct imperfect repeats or runs of identical base pairs. |
| Mammalian Cells (HeLa, HT1080) [7] | Cytotoxicity via Iron Chelation (G1 cell cycle arrest) | Not a primary mutagen in this context | The asmarine alkaloid "delmarine," which contains an N-hydroxypurine core, acts as an iron chelator. |
Cells have evolved multiple systems to protect against the mutagenic and toxic effects of HAP and related analogs, primarily by cleansing the nucleotide pool. The following diagram illustrates the key cellular pathways involved in HAP metabolism and detoxification.
Cellular pathways of HAP metabolism, activation, and detoxification.
Key cellular protection systems include:
The study of HAP and its derivatives has provided critical insights into:
While the synthesis of 6-hydroxylaminopurine 3-oxide and related derivatives was reported in the late 1960s, subsequent research has primarily focused on the biological effects, mutagenic mechanisms, and cellular detoxification pathways of its core structure, 6-N-hydroxylaminopurine. The available data is rich in mutagenicity profiles and genetic control mechanisms but lacks detailed, modern synthetic protocols.
To further your research, I suggest:
The table below summarizes the key identifying information found for 6-Hydroxy-9H-purine 3-N-oxide. Note that different sources provide conflicting CAS numbers, which requires clarification.
| Property | Source 1 [1] | Source 2 [2] | Source 3 [3] |
|---|---|---|---|
| CAS Number | 55402-91-0 [1] | 19765-65-2 [2] | 55402-91-0 [3] |
| Molecular Formula | C₅H₄N₄O₂ [1] | C₅H₄N₄O₂ [2] | C₅H₄N₄O₂ [3] |
| Molecular Weight | 152.11 g/mol [1] | 152.11 g/mol [2] | 152.11 g/mol [3] |
| IUPAC Name | 6-hydroxy-9H-purine 3-oxide [1] | 3-hydroxy-7H-purin-6-one [2] | Information missing |
| SMILES | [O-][N+]1=CN=C(O)C2=C1N/C=N\2 [1] | C1=NC2=C(N1)C(=O)N=CN2O [2] | Information missing |
The most notable discrepancy is the CAS Number. CAS #55402-91-0 is listed by two chemical suppliers [1] [3], while CAS #19765-65-2 is listed on a specialized compound site with more detailed chemical identifiers, including an InChI Key and synonyms like "Hypoxanthine 3-N-oxide" [2]. This suggests they may be isomeric forms or the same compound registered under different numbers, a point that must be verified before ordering or referencing the compound.
The following diagram outlines the systematic workflow for locating data on specialized chemical compounds.
Systematic workflow for locating chemical compound data.
Although a direct synthesis protocol was not found, understanding the biological role of HAP is crucial for researchers working with this compound, particularly in drug development.
Table 1: Key Characteristics of 6-N-Hydroxylaminopurine (HAP)
| Aspect | Description |
|---|---|
| Mutagenic Nature | Acts as a potent base analog of adenine/hypoxanthine; incorporated into DNA, causing transition mutations [1] [2] [3]. |
| Activation Pathway | Converted to its corresponding deoxynucleoside triphosphate (dHAPTP) via cellular salvage pathway enzymes [1] [3]. |
| Cellular Toxicity | Causes DNA strand breaks, induces apoptotic cell death, and leads to increased mutagenesis and SOS induction [1] [2]. |
| Key Detoxification Enzymes | • mARC enzymes: Mammalian molybdoenzymes that reduce HAP to adenine [1]. • YcbX/YiiM: Bacterial molybdoenzyme homologs that detoxify HAP [3]. • Ham1/RdgB: Pyrophosphatases that hydrolyze dHAPTP, preventing its incorporation into DNA [2] [3]. |
For research involving HAP, the following workflow outlines key stages from preparation to analysis, incorporating safety measures due to its hazardous nature.
The following protocols are adapted from general principles in the search results and can be used to study HAP's effects and metabolism.
Protocol 1: Assessing HAP Cytotoxicity and Mutagenesis in Cell Cultures
This protocol is suitable for eukaryotic cell lines like HeLa or HEK-293 [1].
Protocol 2: In Vitro HAP Reduction Assay for mARC Enzyme Activity
This protocol outlines how to test for enzymatic detoxification of HAP, based on the reconstituted mARC system [1].
Purine derivatives represent a privileged scaffold in medicinal chemistry due to their fundamental role in biological systems, appearing in essential biomolecules including DNA, RNA, ATP, and various coenzymes [1]. The purine ring system, characterized by an imidazole fused with a pyrimidine ring, offers multiple reactive centers for chemical modification, making it highly versatile for drug discovery applications [1]. Recently, introducing N-oxide functional groups into heterocyclic frameworks has emerged as a highly rewarding strategy for developing novel compounds with enhanced properties [2].
In pharmaceutical contexts, particularly anticancer research, purine-based compounds have demonstrated significant therapeutic value. Approximately 60% of FDA-approved drug molecules contain nitrogen-based heterocycles, with purine derivatives representing a substantial proportion [1]. Numerous purine-based drugs have received FDA approval for cancer treatment, including Clofarabine for lymphoblastic leukemia, Roscovitine as a CDK inhibitor, Purinethol for leukemia, Fludarabine for chronic lymphocytic leukemia, and Nelarabine for T-cell leukemia [1]. The introduction of N-oxide motifs into these structures further expands their therapeutic potential by modifying electronic distribution, solubility, and molecular interactions.
The synthesis of functionalized purines typically employs several well-established methodologies [1]:
These fundamental reactions enable the introduction of diverse substituents at various positions on the purine ring system, allowing for extensive structural diversification and optimization of biological activity. The seven peripheral atoms of the bicyclic purine structure provide multiple sites for strategic functionalization [1].
The introduction of N-oxide groups into heterocyclic systems follows several strategic approaches:
These methodologies enable the preparation of diverse N-oxide compounds with varied substitution patterns, which can be optimized for specific biological targets and pharmacological properties. The electron-withdrawing character and hydrogen-bonding capabilities of the N-oxide group significantly influence the molecular properties and biological interactions of the resulting compounds.
Table 1: Comparative Analysis of Purine-Based Anticancer Agents
| Compound Class | Representative Substituents | Cancer Cell Lines Tested | Potency (IC₅₀ Range) | Key Structural Features |
|---|---|---|---|---|
| Piperazine-containing purines | Aryl piperazine | Huh7, HCT116, MCF7 | Potent activity | Piperazine linker enhances target affinity |
| Trisubstituted triazole analogs | Triazole hybrids | A549, IMR-32, HCT-15, THP-1 | Selective cytotoxicity | Triazole ring provides metabolic stability |
| Bis-purine derivatives | Piperidinyl, pyrrolidinyl | SW620, CFPAC-1, HeLa, A549 | 3.8-7.4 μM (HeLa) | Dual purine moieties connected via linkers |
| Chalcone-xanthine hybrids | Chalcone-xanthine conjugates | A549, HeLa, CFPAC-1, SW620 | Broad-spectrum activity | Hybridization of two bioactive scaffolds |
| 8-Aminopurine derivatives | Amino substituents at C8 | Various cell lines | Varied activity | Modified purine core structure |
Recent advances in nucleoside synthesis have introduced the BEPT (o-(tert-butylethynyl)phenyl thioglycosides) protocol, which offers significant advantages for constructing purine nucleoside analogs [3]. This method addresses longstanding challenges in nucleoside synthesis, particularly the low reactivity of nucleobase acceptors that has traditionally complicated efficient glycosylation.
Protocol: BEPT Glycosylation Method
Materials:
Procedure:
Key Advantages:
Materials:
Procedure:
Data Analysis:
Table 2: Biochemical Pathways in Purine Metabolism and Modification
| Pathway Component | Function/Role | Experimental Significance | Therapeutic Implications |
|---|---|---|---|
| Xanthine Oxidase (XO) | Catalyzes oxidation of hypoxanthine to xanthine to uric acid | Source of reactive oxygen species | XO inhibitors show therapeutic benefits beyond hyperuricemia |
| Purine Nucleoside Phosphorylase (PNPase) | Cleaves nucleosides to free bases | Converts 8-aminoguanosine to 8-aminoguanine | PNPase inhibition contributes to natriuretic effects |
| Peroxynitrite (ONOO⁻) | Nitrating agent formed from NO and superoxide | Nitrates guanine moieties in biomolecules | Generates 8-nitroguanosine as upstream precursor |
| 8-Nitroguanosine | Nitrated nucleoside product | Precursor to 8-aminopurine derivatives | Elevated in hypertensive models (Dahl rats) |
| 8-Aminoguanine | Bioactive purine metabolite | Exhibits natriuretic and antihypertensive activity | Represents novel class of antihypertensive agents |
Spectroscopic Techniques:
Chromatographic Methods:
Physical Properties:
The following diagrams illustrate key synthetic and metabolic pathways relevant to purine N-oxide research, created using Graphviz DOT language with appropriate color contrast for clarity.
Schematic representation of the synthetic workflow for purine N-oxide development, highlighting key stages from starting materials to biological evaluation.
Metabolic pathways for the biosynthesis of 8-aminopurine derivatives, demonstrating the conversion of nitrated guanine metabolites to bioactive purines through two distinct enzymatic pathways [4].
Purine N-oxides and functionalized purine derivatives have demonstrated significant potential across multiple therapeutic areas:
Purine-based compounds exhibit potent anticancer activities through diverse mechanisms of action [1]. Recent research has identified several promising structural classes:
Structure-activity relationship (SAR) studies consistently highlight the importance of heterocyclic substitutions at various positions on the purine ring for optimizing anticancer efficacy. Modifications at the C2, C6, and C8 positions particularly influence target affinity and selectivity profiles.
Research on 8-aminopurine derivatives has revealed unexpected natriuretic and antihypertensive activities [4]. These compounds represent a novel class of therapeutic agents with unique mechanisms:
The development of innovative synthetic protocols like the BEPT glycosylation method has significantly advanced nucleoside analog synthesis [3]. Key applications include:
Purine N-oxides represent a promising area of research in medicinal chemistry and drug development. The synthetic methodologies outlined in these application notes provide efficient access to these privileged scaffolds, while the biological data demonstrate their potential across multiple therapeutic areas. The continuing evolution of synthetic strategies, such as the BEPT protocol for nucleoside synthesis, addresses longstanding challenges in purine chemistry and enables more efficient exploration of structure-activity relationships.
Future research directions should focus on expanding the structural diversity of purine N-oxides, optimizing their pharmacological properties, and elucidating their molecular mechanisms of action. The integration of these advanced synthetic methodologies with comprehensive biological evaluation will accelerate the development of novel purine-based therapeutics for cancer, cardiovascular diseases, and other conditions with significant unmet medical needs.
The 6-chloropurine scaffold is a versatile building block. The key reaction is nucleophilic substitution at the C6 position, allowing for the introduction of diverse functional groups [1] [2].
This protocol is used to create purine conjugates with potential antimycobacterial and anti-herpesvirus activity [2].
This method provides a direct route to 8-cyanopurines, valuable for further functionalization, bypassing the need for 8-halogenated precursors [3].
The following diagram illustrates the key reaction pathways and strategic bonds formed in these protocols.
Derivatives of 6-chloropurine show promise across multiple therapeutic areas. The table below summarizes the key quantitative data for these compounds.
| Derivative Class | Biological Activity | Key Metric & Value | Notes / Additional Data |
|---|---|---|---|
| C1'-Branched Acyclic Nucleoside Phosphonates (ANPs) [1] | Inhibition of Plasmodium falciparum HGXPRT (Antimalarial) | Kᵢ = 0.4 µM (vs. PfHGXPRT) | A phosphonodiamidate prodrug showed IC₅₀ = 4.3 µM against P. falciparum in vitro. |
| C1'-Branched Acyclic Nucleoside Phosphonates (ANPs) [1] | Inhibition of Human HGPRT | Kᵢ = 0.7 µM (vs. hHGPRT) | Potential for selectivity between parasite and human enzyme. |
| Amino Acid & Peptide Conjugates [2] | Antimycobacterial (vs. M. tuberculosis) | "High" activity reported | Active against multidrug-resistant strains. Specific MIC values not provided in the abstract. |
| Amino Acid & Peptide Conjugates [2] | Anti-herpesvirus | "High" activity reported | Active against laboratory and clinical resistant strains. Specific IC₅₀ values not provided. |
| C6-Substituted with N-heterocycles [2] | Kinase Inhibition | Inhibitory activity reported | Targets various kinases; specific values not provided. |
When working with these protocols, keep the following points in mind:
Since information on the 3-oxide derivative was not located, you may need to investigate the following:
6-Hydroxy-9H-purine 3-N-oxide (also known as hypoxanthine 3-N-oxide) is a purine derivative of significant interest in chemical ecology and medicinal chemistry. It is a major component of Schreckstoff, an alarm pheromone found in fish that triggers stress responses in aquatic organisms during predation events [1]. The compound's molecular structure consists of a fused bicyclic ring system characteristic of purines, with a hydroxy group at position 6 and an N-oxide functional group at position 3, which significantly influences its electronic properties and reactivity [1]. These application notes provide detailed methodologies for the synthesis, purification, and characterization of this compound to support researchers in the chemical and pharmaceutical sciences.
Table 1: Fundamental Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 55402-91-0 / 19765-65-2 [1] [2] |
| Molecular Formula | C₅H₄N₄O₂ [1] [3] [2] |
| Molecular Weight | 152.11 g/mol [1] [3] [2] |
| IUPAC Name | 3-hydroxy-7H-purin-6-one [2] |
| Appearance | White to off-white powder [1] |
| Solubility | Soluble in water and polar organic solvents [1] |
The N-oxide functional group at position 3 significantly alters the electronic distribution of the purine ring system, making it more reactive toward nucleophiles [1]. The molecule can participate in various chemical reactions including oxidation, reduction, and substitution reactions [1]. The hydroxyl group at position 6 can act as a nucleophile in substitution reactions with electrophiles, providing a handle for further derivatization [1]. The compound exhibits sensitivity to strong oxidizing agents but remains stable under normal storage conditions [1].
The most straightforward synthesis of this compound involves direct oxidation of commercially available hypoxanthine [1].
Reagents Required:
Procedure:
Critical Parameters:
Table 2: Comparison of Synthetic Methods for this compound
| Method | Precursors/Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Hypoxanthine Oxidation | Hypoxanthine, peracetic acid | 0-5°C, inert atmosphere | 60-75 [1] | Simple, scalable procedure |
| Photochemical Cyclization | DAMN, trimethyl orthoacetate | UV light (290-315 nm), reflux | 45-60 [1] | Enables early derivatization |
| Catalytic Oxidation | Hypoxanthine, MoO₃ catalyst | H₂O₂, 60°C | 70-85 [1] | Enhanced regioselectivity, greener |
The catalytic oxidation method using molybdenum oxide (MoO₃) with hydrogen peroxide represents an advanced approach that provides enhanced regioselectivity and higher yields while minimizing byproduct formation [1]. This method exploits the catalyst's ability to activate peroxide oxygen for selective N-oxidation while tolerating the C6-hydroxyl group.
Crystallization represents the most effective purification method for this compound. The following protocol has been optimized for maximum recovery and purity:
Procedure:
Quality Assessment: The purified product typically appears as a white to off-white crystalline powder [1]. Purity can be assessed by HPLC, with acceptable batches showing ≥95% purity.
For highest purity requirements, particularly for analytical standards, flash chromatography or preparative HPLC may be employed:
Flash Chromatography Conditions:
Preparative HPLC Conditions:
Standard Analytical Method:
This method provides adequate resolution for quantifying the main product and detecting common impurities including starting material hypoxanthine and over-oxidation products.
Spectroscopic Characterization:
Purity Assessment:
Optimal Storage Conditions:
Stability Considerations: The compound demonstrates sensitivity to:
Solution Stability:
Table 3: Troubleshooting Common Issues
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low yield | Incomplete reaction, over-oxidation | Optimize temperature control, use fresh peroxide, monitor reaction progress |
| Poor purity | Inadequate crystallization, side products | Optimize crystallization conditions, consider chromatographic purification |
| Product decomposition | High temperature, improper storage | Strict temperature control, proper storage conditions |
| Solubility issues | Polymorphism, impurities | Use solvent mixtures, elevate temperature slightly |
This compound serves as a critical component of Schreckstoff, the alarm pheromone system in fish [1]. When injured fish release this compound into the water, it binds to olfactory receptors in other fish (specifically receptor protein OR-274), triggering a signal transduction cascade that ultimately leads to escape behavior [1] [2]. This ecological function underscores the compound's significance in chemical ecology and aquatic biology research.
The molecular structure of this compound provides multiple handles for chemical derivatization:
Regioselective Functionalization:
Protecting Group Strategies:
The following diagram summarizes the complete experimental workflow for the synthesis and purification of this compound:
These application notes provide comprehensive protocols for the synthesis, purification, and characterization of this compound. The optimized procedures emphasize temperature control during oxidation and careful crystallization to obtain high-quality material suitable for research applications. The compound's unique biological activity as a fish alarm pheromone component and its versatile chemistry for derivative synthesis make it a valuable target for chemical and pharmaceutical research. By following these detailed protocols, researchers can reliably produce and characterize this specialized purine derivative for various applications in chemical ecology and medicinal chemistry.
This compound, also known as hypoxanthine 3-N-oxide, is a purine derivative with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol [1] [2]. Its core structure consists of the classic purine bicycle, modified with an oxo group at position 6 and an N-oxide functionalization at the nitrogen in position 3 [1].
This compound is of significant interest because it is a major component of "Schreckstoff" (meaning "alarm substance" in German), an alarm pheromone found in fish [1]. When a fish is injured, this compound is released into the water and triggers innate fear and escape responses in other fish, thereby serving a crucial ecological role in survival [1].
From a medicinal chemistry perspective, the N-oxide group is a key functional moiety. This polar group can be critical for the biomedical applications of molecules, for instance by increasing water solubility or decreasing membrane permeability [3]. Furthermore, many heteroaromatic N-oxides can be enzymatically reduced in vivo, making them suitable for application as hypoxia-activated prodrugs, which are selectively activated in low-oxygen environments like tumor tissues [3].
The primary research interest in this compound stems from its intrinsic biological roles and the chemical properties conferred by its structure.
The synthesis of this compound typically involves direct oxidation of a purine precursor. The following table compares key synthetic methods:
Table 1: Comparison of Synthetic Methods for this compound
| Method | Precursors/Reagents | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Hypoxanthine Oxidation [1] | Hypoxanthine, Hydrogen peroxide (H₂O₂), Glacial acetic acid | Acidic conditions, temperature control | 60-75% (after crystallization) | Simple, scalable protocol |
| Photochemical Cyclization [1] | 2,3-Diaminomaleonitrile (DAMN), Trimethyl orthoacetate | UV light (290-315 nm), reflux | 45-60% | Enables early structural diversification |
| Catalytic Oxidation [1] | Hypoxanthine, H₂O₂, Molybdenum oxide (MoO₃) catalyst | 60°C | 70-85% | Enhanced regioselectivity, "greener" process |
The experimental workflow for the synthesis involves several key steps, from preparation to purification and confirmation:
The following table summarizes key physicochemical and analytical data for the compound:
Table 2: Physicochemical and Analytical Data of this compound
| Parameter | Value / Description | Method / Note |
|---|---|---|
| CAS Number | 55402-91-0 (also reported under 19765-65-2) [5] [2] | - |
| Molecular Formula | C₅H₄N₄O₂ [5] [1] [2] | - |
| Molecular Weight | 152.11 g/mol [5] [1] [2] | - |
| IUPAC Name | 3-hydroxy-7H-purin-6-one [2] | - |
| SMILES | C1=NC2=C(N1)C(=O)N=CN2O [2] |
Canonical |
| InChI Key | RVVZOZMPKROZAR-UHFFFAOYSA-N [2] | - |
| Purity | Available at 95% [6] | From commercial suppliers |
| Storage | Requires cold-chain transportation [5] | - |
This protocol provides a detailed procedure for the synthesis of this compound via the oxidation of hypoxanthine, adapted from research data [1].
Materials:
Procedure:
When working with this compound and related chemicals, adhere to standard laboratory safety practices:
The unique structure and biological activity of this compound open several avenues for future research:
The synthesis of 6-selenopurine derivatives has been established for decades, primarily through nucleophilic substitution reactions. The table below summarizes two key historical approaches relevant to forming the 6-selenopurine core structure.
| Method | Key Reagent/Intermediate | Reported Yield | Conditions & Notes |
|---|---|---|---|
| Sodium Hydrogen Selenide Route [1] | 6-Chloropurine + Sodium Hydrogen Selenide (NaHSe) | Not specified | Mild conditions; suitable for introducing radioactive selenium [1] |
| Selenourea Route [1] | 6-Chloropurine + Selenourea | Up to 92% | Efficient, classical approach; selenourea is a versatile reagent for creating selenopurines and their nucleosides under mild conditions [2] [1] |
A more modern strategy involves Nucleophilic Aromatic Substitution (SNAr) using diselenides. This method can employ various reducing agents to generate the active selenol nucleophile in situ from diselenides [1].
Based on the general principles of selenopurine chemistry, the following workflow outlines a logical approach to target 6-selenopurine 3-oxide. This involves first synthesizing the 6-selenopurine precursor, followed by a selective oxidation step.
The search results highlight a clear gap in the literature concerning the specific preparation of 6-selenopurine 3-oxide. None of the sources detail a protocol for the critical oxidation step. Future research should focus on:
6-Mercaptopurine (6-MP) is a purine antimetabolite crucial for treating acute lymphoblastic leukemia (ALL) and autoimmune diseases. [1] Its efficacy and toxicity are governed by a complex metabolic pathway, which includes oxidation to several metabolites. While the synthesis of 6-mercaptopurine 3-oxide is not described in the available literature, understanding the established oxidative metabolism and analytical methods is a vital prerequisite for any novel derivative synthesis and characterization. This application note provides researchers with detailed protocols for the simultaneous determination of 6-MP and its known oxidative metabolites, which can be adapted for the analysis of new synthetic analogues.
6-MP undergoes extensive metabolism via multiple enzymatic pathways. The catabolic route involves oxidation to inactive metabolites, primarily by the enzymes xanthine oxidase (XO) and aldehyde oxidase (AOX). [2] [3] [4]
The following diagram illustrates the primary oxidative catabolic pathway of 6-MP, which produces its key metabolites. Note that 6-mercaptopurine 3-oxide is not among these characterized metabolites, and its position in this pathway is currently unknown.
Pathway Title: Oxidative Catabolism of 6-Mercaptopurine
Recent research underscores the significant role of AOX in 6-MP metabolism. A 2025 study demonstrated that several drugs, including amitriptyline, chlorpromazine, and clozapine, act as AOX inhibitors, reducing the conversion of 6-MP to 6-thioxanthine (6TX) by 60-70% in human liver cytosol. Combining these with the XO inhibitor febuxostat resulted in even greater inhibition. [3] This highlights the potential for drug-drug interactions that can alter 6-MP's metabolic profile.
Accurate quantification of 6-MP and its metabolites in biological matrices is essential for pharmacokinetic studies. Below are two robust methodological approaches.
This method allows for the simultaneous determination of multiple analytes without physical separation, using multivariate calibration. [2]
Table 1: Analytical Performance of Chemometric UV-Spectrophotometry
| Analyte | Dynamic Linear Range (µmol/L) | Recovery (%) (PLS-1) | Recovery (%) (PCR) | LOD (µmol/L) (PLS-1) |
|---|---|---|---|---|
| 6MP | 0.4 - 100.0 | 94.5 - 97.5 | 96.7 - 101.3 | 0.734 |
| 8OH6MP | 0.4 - 100.0 | 96.6 - 103.3 | 96.2 - 98.8 | 0.439 |
| 6TX | 0.4 - 100.0 | 95.1 - 96.9 | 95.8 - 103.3 | 0.797 |
| 6TUA | 0.4 - 100.0 | 93.4 - 95.8 | 94.3 - 106.1 | 0.482 |
HPLC serves as a validation method for the chemometric approach and provides a direct separation-based quantification. [2]
Beyond standard analysis, recent advancements focus on novel detection systems and targeted drug delivery.
A novel biosensing platform utilizes the enhanced oxidase-like activity of β-cyclodextrin modified MnO₂ nanosheets (β-CD@MnO₂ NNS). [5]
To mitigate side effects and improve therapeutic efficacy, a controlled-release formulation of 6-MP using superparamagnetic iron oxide nanoparticles (Fe₃O₄) has been developed. [6]
For researchers working with 6-MP and its derivatives, critical safety and pharmacological data are summarized below.
Table 2: Key Pharmacological and Handling Data for 6-Mercaptopurine
| Parameter | Details |
|---|---|
| Clinical Uses | Acute lymphocytic leukemia (ALL), Crohn's disease, ulcerative colitis. [1] |
| Common Side Effects | Myelosuppression, hepatotoxicity, nausea, vomiting, rash. [1] [7] |
| Critical Warning | Myelosuppression is dose-related; requires frequent blood count monitoring. [7] |
| Elimination Half-life | 60 to 120 minutes (longer for active metabolites). [1] |
| Key Drug Interaction | Allopurinol (a XO inhibitor) increases 6-MP toxicity; reduce 6-MP dose to 1/3 or 1/4. [1] [7] |
| Pharmacogenetics | Test for TPMT and NUDT15 deficiency before administration; homozygous deficiency may require 10% or less of standard dose. [7] |
| Handling | Classified as a hazardous drug; follow special handling and disposal procedures. [7] |
While the synthesis protocol for 6-mercaptopurine 3-oxide remains unidentified in the current literature, the established analytical and pharmacological framework for 6-MP provides a solid foundation for future research. The methods detailed here—from advanced chemometric analysis and HPLC validation to novel colorimetric sensors and nanoparticle formulations—are directly applicable to the characterization and development of new purine-based compounds. Future work should focus on elucidating the specific synthetic route for 6-mercaptopurine 3-oxide and determining its biological activity and position within the well-characterized metabolic pathway of its parent drug.
This document outlines a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of purine N-oxides. These compounds are of significant interest in studying nitro-oxidative stress on DNA, where they appear as specific chemical modifications of nucleobases, impacting DNA integrity and stability [1]. The method below is adapted from proven techniques for analyzing purines and structurally challenging N-oxides [2] [3].
The following table summarizes the core parameters for the HPLC method. You can use a standard HPLC system equipped with either a UV/VIS detector or, for enhanced sensitivity for certain purines, a fluorescence detector [3].
| Parameter | Recommended Setup |
|---|---|
| Column | Waters XBridge BEH C18 (e.g., 4.6 x 150 mm, 5 µm) [2] |
| Mobile Phase A | Aqueous buffer (e.g., 10-50 mM Ammonium Acetate or Formate, pH adjusted to 8-10 with Ammonium Hydroxide) [2] |
| Mobile Phase B | Acetonitrile or Methanol (with 0.1% buffer) [2] [3] |
| Elution Mode | Gradient Elution |
| Gradient Program | Start at 1% B; ramp to 30% B over 15-20 minutes [2]. |
| Flow Rate | 0.75 - 1.5 mL/min [2] |
| Column Temperature | 30-40°C |
| Injection Volume | 5-20 µL |
| Detection (UV) | 260 nm [3] |
| Detection (FLR) | Excitation: 260 nm, Emission: 375 nm (for guanine derivatives) [3] |
The entire workflow for the analysis is summarized in the following diagram:
6-Hydroxy-9H-purine 3-N-oxide is a purine derivative. Its molecular formula is C5H4N4O2, with a molecular weight of 152.11 g/mol [1]. The IUPAC name is 3-hydroxy-7H-purin-6-one, and it is also known as Hypoxanthine 3-N-oxide [1].
The compound's reactivity is defined by key functional groups that enable specific transformations [1]:
This section provides a targeted FAQ for improving synthesis yield, from initial setup to final purification.
The diagram below outlines a systematic approach to optimizing your synthesis, from reaction setup to final product isolation.
Q1: How can I improve the yield and purity of my initial synthetic intermediate? The yield and color of key intermediates are highly sensitive to temperature [2].
Q2: What is the best method for purifying the final product? Conventional HPLC with standard steel columns can cause analyte loss for metal-sensitive compounds [3].
| Column Name | Stationary Phase | Key Feature | Benefit for Purification |
|---|---|---|---|
| Halo Inert [3] | Fused-core silica | Passivated, metal-free hardware | Enhanced peak shape & recovery for phosphorylated/metal-sensitive compounds |
| Evosphere Max [3] | Monodisperse porous silica | Inert hardware | Improved peptide recovery and sensitivity |
| Raptor Inert HPLC Columns [3] | Superficially porous silica (1.8 µm, 2.7 µm) | Inert hardware (HILIC-Si, FluoroPhenyl phases) | Improved chromatographic response for metal-sensitive polar compounds |
Q3: My synthesis yield is inconsistent between batches. How can I stabilize it? Inconsistent yields often stem from undetected process deviations [4].
Use this decision tree to systematically diagnose and resolve low-yield issues.
The table below summarizes the basic identifying information for your compound of interest [1] [2].
| Property | Description |
|---|---|
| CAS Number | 19765-65-2 (also reported as 55402-91-0) [1] [2]. |
| IUPAC Name | 3-hydroxy-7H-purin-6-one [2]. |
| Molecular Formula | C5H4N4O2 [1] [2]. |
| Molecular Weight | 152.11 g/mol [1] [2]. |
| SMILES | C1=NC2=C(N1)C(=O)N=CN2O [2]. |
| Synonyms | Hypoxanthine 3-N-oxide; 3-hydroxy-7H-purin-6-one; Schreckstoff [2]. |
| XLogP3 | -0.8 (indicates high hydrophilicity) [2]. |
The following guide addresses common challenges that may arise during the purification of this compound, based on its known chemical properties and general purification best practices.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery Yield | Compound degradation due to improper pH or oxidation [3]. | Work in a controlled, inert atmosphere (e.g., nitrogen or argon) and include reducing agents in buffers [3]. |
| Low Purity / Contamination | Incomplete reaction precursors or co-elution of structurally similar impurities. | Optimize gradient elution with mobile phase modifiers; consider a second orthogonal purification step (e.g., size-exclusion after HPLC) [4]. |
| Compound Decomposition | Instability under acidic/basic conditions or during solvent evaporation [2]. | Avoid pH extremes; use gentle, low-temperature evaporation methods (e.g., lyophilization) for final product [3]. |
What are the key chemical properties to consider when handling this compound? The molecule contains a hydroxyl group and an N-oxide functional group, making it polar and hydrophilic, as indicated by its negative XLogP3 value [2]. It can undergo typical purine derivative reactions, including oxidation, nucleophilic substitution, and dehydration [2].
What is a recommended analytical method for quantifying this purine? While not tested on this specific compound, a robust High-Performance Liquid Chromatography (HPLC) method for purine analysis can be adapted [5]. The method from the literature uses a C18 column with a gradient elution of two mobile phases, achieving excellent resolution for adenine, guanine, and their metabolites (xanthine and hypoxanthine) [5]. This protocol can serve as a starting point for developing an analytical method for this compound.
How can I maintain the stability of my purified compound? It is crucial to avoid harsh environmental conditions. Store the purified compound at low temperatures (e.g., -20°C or -80°C) in a controlled, anhydrous environment. Protect it from light and air to prevent oxidation and photodegradation [3].
The general workflow below outlines key steps for purifying this compound. You can adapt the specific techniques based on your lab's capabilities.
The information available on the specific purification of this compound is limited. For more in-depth guidance, I suggest:
Here are answers to common questions about handling and storing 6-Hydroxy-9H-purine 3-N-oxide.
Q1: What are the basic physical properties of this compound? The compound has a molecular weight of 152.11 g/mol and the molecular formula is C5H4N4O2 [1] [2] [3]. Specific physical data for this exact compound (like melting point) is not fully available in the searched literature.
Q2: What are the recommended storage conditions? The chemical should be stored in a tightly closed container in a dry, cool, and well-ventilated place [4]. While not explicitly stated for this molecule, storing in a refrigerator is a standard practice for stable research chemicals. It should be stored separately from foodstuff containers or incompatible materials [4].
Q3: What personal protective equipment (PPE) should be used? It is advised to avoid contact with skin and eyes and to avoid formation of dust and aerosols [4]. Based on standard lab practice for handling fine powders, the following PPE is recommended:
Q4: Is this compound stable? What conditions should be avoided? The compound is noted to be stable under normal conditions but is sensitive to strong oxidizing agents [2]. You should also avoid electrostatic discharge [4].
Q5: What should I do in case of a spill?
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Unexpected Degradation | Sensitivity to oxidizing agents, improper storage conditions, or prolonged exposure to air/moisture [2] [4]. | Ensure the compound is stored away from oxidizers. Keep the container tightly sealed in a dry environment. Use the compound in a controlled atmosphere (e.g., glove box) if necessary. |
| Low Yield in N-Oxidation | Inefficient oxidation during synthesis; suboptimal regioselectivity [2]. | Consider using optimized catalytic systems like Molybdenum oxide (MoO₃) with hydrogen peroxide, which can offer higher yields (70-85%) and better regioselectivity [2]. |
| Poor Solubility | Intrinsic property of the compound. | The compound is soluble in water and polar organic solvents due to its hydroxyl and N-oxide groups [2]. Use solvents like DMSO or methanol, in which related purine compounds show slight solubility [4]. |
For researchers synthesizing or derivatizing this compound, here are key methodologies.
Synthesis via Hypoxanthine Oxidation A primary synthesis route involves the direct oxidation of hypoxanthine [2].
Regioselective Functionalization The purine core of the molecule can be modified at different positions [2]:
The workflow for handling and storage can be summarized as follows:
This guide is compiled from available technical data and safety information for related compounds. It is not a substitute for the specific Safety Data Sheet (SDS). You should consult the SDS from your chemical supplier before working with any new substance.
A common issue when analyzing N-oxides is their poor retention on standard reversed-phase C18 columns, often resulting in compounds eluting with the solvent front [1].
While not specific to N-oxides, this validated HPLC protocol for purine metabolites in brain tissue and serum can serve as a robust starting point for method development [2].
Understanding standard purine catabolism provides essential context. The diagram below illustrates the pathway from nucleotides to the final product, uric acid.
The table below defines the main enzymes involved in this pathway [3] [4].
| Enzyme | Function in Purine Catabolism |
|---|---|
| AMP Deaminase | Converts AMP to Inosine Monophosphate (IMP) [3]. |
| Nucleotidase | Hydrolyzes nucleotides (e.g., GMP, IMP) to nucleosides (e.g., Guanosine, Inosine) [3]. |
| Purine Nucleoside Phosphorylase (PNP) | Cleaves nucleosides (e.g., Inosine, Guanosine) to free bases (e.g., Hypoxanthine, Guanine) [3]. |
| Xanthine Oxidase (XO) | Catalyzes the oxidation of Hypoxanthine to Xanthine, and Xanthine to Uric Acid [4]. This reaction also generates reactive oxygen species (ROS) [4]. |
The synthesis of 6-hydroxylaminopurine-3-oxide was reported in 1969, indicating these compounds have been of interest for some time, but the abstract and details are unavailable [5]. Research on purine radical cations explores one-electron oxidation events, which is a different process from the metabolic decomposition of N-oxides [6].
Purine N-oxide derivatives represent a specialized class of heterocyclic compounds that have gained significant attention in medicinal chemistry and drug development. These compounds are characterized by the presence of an oxygen atom attached to one of the nitrogen atoms in the purine ring system, which substantially alters their electronic properties and biological activity. The N-oxide moiety serves as a versatile functional group that can act as a hydrogen bond acceptor, participate in coordination chemistry, and influence the overall physicochemical properties of the molecule. Recent studies have demonstrated that purine N-oxides exhibit diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, making them valuable scaffolds in pharmaceutical research [1].
The strategic importance of purine N-oxides in drug discovery stems from several key advantages. First, the N-oxide group can serve as a bioisostere for carbonyl groups, enabling improved binding interactions with biological targets. Second, certain heterocyclic N-oxides function as hypoxia-selective cytotoxins, undergoing enzymatic activation specifically in low-oxygen environments such as solid tumors. Third, some N-oxide derivatives can act as nitric oxide mimics or donors, modulating physiological processes including vasodilation and neurotransmission [1]. These diverse mechanisms of action, combined with the inherent privileged structure status of the purine scaffold, justify the growing interest in developing efficient synthetic methodologies for these compounds.
This section addresses frequent issues encountered during the synthesis and handling of purine N-oxide derivatives, providing practical solutions based on current literature and experimental evidence.
Table 1: Troubleshooting Common Problems in Purine N-Oxide Synthesis
| Problem | Possible Causes | Recommended Solutions | Preventive Measures |
|---|---|---|---|
| Low Reaction Yields | Inappropriate oxidizing agent; incorrect temperature control; improper reactant ratios | Screen alternative oxidants (e.g., m-CPBA, H₂O₂); optimize temperature gradient; use slight excess (1.1-1.3 eq) of oxidizing agent | Purine starting materials; monitor reaction by TLC/HPLC; control addition rate of oxidant |
| Formation of Multiple N-Oxide Isomers | Lack of regioselectivity in oxidation; insufficient electronic differentiation between nitrogen atoms | Introduce directing/protecting groups; employ sterically hindered oxidants; optimize solvent polarity | Conduct computational modeling to predict reactivity; use N-protected purine precursors |
| Product Degradation During Synthesis | Oxidative damage; thermal instability; hydrolytic cleavage | Implement inert atmosphere; reduce reaction temperature; minimize exposure to light/moisture | Use radical scavengers; conduct stability studies on intermediates; control pH where applicable |
| Purification Difficulties | Polar impurities; similar Rf values to starting materials; poor crystallization | Employ gradient chromatography; utilize counterion formation; implement recrystallization from appropriate solvent systems | Optimize mobile phase for HPLC; consider fluorous or ionic liquid tags for purification |
| Unwanted Side Reactions | Over-oxidation; ring opening; N-oxide rearrangement | Control stoichiometry precisely; monitor reaction progress; minimize reaction time after completion | Explore enzymatic oxidation; use milder oxidants; employ flow chemistry for better control |
When working with purine N-oxides, researchers should be particularly mindful of their thermal and photochemical sensitivity. Historical studies on purine N-oxide esters have demonstrated that these compounds can exhibit complex reactivity patterns, including oxidizing behavior toward various functional groups [2]. This inherent reactivity can lead to decomposition during synthesis or purification if not properly controlled. The oxidizing properties of certain N-acetoxypurines have been shown to facilitate the oxidation of iodide to iodine, autoxidation of sulfite, and modification of amino acids like cysteine and tryptophan [2]. Understanding these potential side reactions is crucial for designing robust synthetic protocols.
For challenging purification scenarios, recent advances in purine-based ionic liquids offer alternative strategies. The conversion of purines into ionic liquids has been demonstrated to dramatically enhance their water solubility (by 53- to 870-fold), which can facilitate purification and handling [3]. While this approach has been primarily explored for biological applications, the principles may be adapted for synthetic chemistry purposes, particularly for problematic polar intermediates that are difficult to isolate by conventional means.
The synthesis of purine N-oxides requires careful attention to reaction conditions to achieve optimal regioselectivity and yield. Below is a generalized protocol adapted from recent literature on heterocyclic N-oxide synthesis [1]:
Materials: Purine precursor (1.0 equiv), meta-chloroperbenzoic acid (m-CPBA, 1.1-1.3 equiv), dichloromethane (anhydrous), sodium bicarbonate solution (5%), sodium thiosulfate solution (5%), anhydrous sodium sulfate.
Procedure:
Key Considerations:
Proper purification and characterization are critical for obtaining high-quality purine N-oxide derivatives with defined structures:
Purification Techniques:
Analytical Characterization:
Table 2: Analytical Methods for Purine N-Oxide Characterization
| Analytical Method | Key Parameters | Expected Observations | Quality Control Criteria |
|---|---|---|---|
| HPLC-PDA | C18 column; 0.1% formic acid in water/acetonitrile gradient; 254 nm | Single major peak (>95% purity); retention time different from starting material | Purity ≥95%; symmetric peak shape; no significant impurities |
| NMR Spectroscopy | DMSO-d6 or CDCl3; 400-500 MHz | Characteristic N-oxide proton shifts; absence of starting material signals | Clear ¹H and ¹³C spectra with expected integration and coupling |
| Mass Spectrometry | ESI+ or ESI- mode; appropriate mass range | Molecular ion peak matching calculated mass; characteristic isotope pattern | Mass accuracy within 5 ppm of theoretical value |
| Elemental Analysis | Standard CHN analysis protocol | Agreement between calculated and found values for C, H, N | C, H, N within 0.4% of theoretical values |
Q1: What are the key factors influencing regioselectivity in purine N-oxidation? The regioselectivity of purine N-oxidation is primarily governed by electronic effects and steric hindrance. Nitrogen atoms with higher electron density are generally more susceptible to oxidation. In purines, N1 and N3 positions in the pyrimidine ring and N7 and N9 in the imidazole ring are potential oxidation sites, with the exact preference depending on substituents. Electron-donating groups (e.g., alkyl, amino) increase the basicity of adjacent nitrogen atoms, making them more reactive toward electrophilic oxidants. Conversely, electron-withdrawing groups (e.g., carbonyl, nitro) decrease reactivity. Steric effects from bulky substituents can shield certain nitrogen atoms from attack. Computational chemistry methods (DFT calculations of nitrogen basicity) can help predict the preferred oxidation site for novel purine derivatives [1].
Q2: How can I enhance the stability of purine N-oxide derivatives during storage? Purine N-oxides require careful storage conditions to prevent decomposition. Recommended practices include: (1) storage as crystalline solids in amber vials under inert atmosphere (argon or nitrogen); (2) maintenance at low temperatures (-20°C or lower) with desiccant to minimize hydrolytic degradation; (3) avoidance of transition metal contaminants that can catalyze decomposition reactions; (4) use of radical inhibitors (e.g., BHT) in solution formulations when appropriate. Stability studies should be conducted for each new derivative, monitoring for color changes, formation of insoluble precipitates, or appearance of new spots on TLC, which indicate degradation [6].
Q3: What analytical techniques are most reliable for confirming N-oxide formation and purity? A combination of techniques provides the most reliable characterization: (1) NMR spectroscopy, particularly ¹H-¹⁵N HMBC experiments can directly confirm N-oxide formation through characteristic nitrogen chemical shifts; (2) IR spectroscopy shows the N→O stretch around 950-1250 cm⁻¹; (3) HPLC with UV/MS detection establishes purity and confirms molecular weight; (4) X-ray crystallography provides definitive structural confirmation when suitable crystals can be obtained. For quantitative analysis, reversed-phase HPLC methods similar to those validated for purine metabolites in biological samples can be adapted [5]. Method validation should include specificity, linearity, accuracy, and precision parameters.
Q4: Are there green chemistry alternatives for purine N-oxide synthesis? Yes, several environmentally friendly approaches are emerging: (1) Hydrogen peroxide-based oxidation using catalytic tungstate or molybdate in water or ethanol solvents; (2) Electrochemical oxidation methods that avoid chemical oxidants entirely; (3) Biocatalytic approaches using engineered monooxygenases or peroxidases; (4) Mechanochemical synthesis using ball milling with solid oxidants like Oxone. These methods reduce or eliminate hazardous waste generation and often provide improved selectivity. The hydrogen peroxide-based systems are particularly attractive as they produce water as the only byproduct [3] [1].
The following diagram illustrates the complete experimental workflow for the synthesis, purification, and characterization of purine N-oxide derivatives, integrating troubleshooting decision points:
Diagram 1: Experimental workflow for purine N-oxide synthesis with integrated troubleshooting
Since a direct method is not available, the development process typically involves High-Performance Liquid Chromatography (HPLC) with UV detection, a standard technique for purine analysis [1]. The following workflow outlines the key stages and decision points for developing and validating a new analytical method.
Figure 1: Workflow for developing an analytical method from scratch.
Based on the properties of your target compound and common practices for analyzing similar molecules, you can use the following table as a starting point for your experimental scouting [2] [1].
| Parameter | Suggested Starting Point | Purpose & Rationale |
|---|---|---|
| Detection | HPLC-UV (Wavelength: ~290-340 nm) | Common for purines/heterocycles; UV-Vis data needed for exact λ-max [1] [3]. |
| Column | C18 (e.g., Waters Cortecs C18, 150 x 2.1 mm, 2.7 µm) | Provides high efficiency; suitable for polar compounds [1]. |
| Mobile Phase | Water (with 0.01M Ammonium Acetate, 0.2% Acetic Acid) / Methanol | Volatile buffer for potential MS compatibility; acidic pH improves peak shape [1]. |
| Gradient | Linear gradient (e.g., 5% to 95% organic in 5-10 min) | Scouting for optimal retention and separation. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for 2.1 mm column diameter [1]. |
| Sample Solvent | Dilute acidic or neutral solvent (e.g., water/methanol) | Should be weaker than mobile phase to ensure sharp peak focusing. |
Here are some common issues you might encounter, with potential solutions.
| Issue | Potential Causes | Troubleshooting Steps |
|---|
| Peak Tailing | - Secondary interaction with silanol groups
To move forward, you will need to establish a method in your own lab:
This guide addresses common issues encountered when moving from small-scale synthesis to production-level quantities of complex molecules like 6-hydroxylaminopurine 3-oxide.
FAQ: Frequently Asked Questions
Q1: Why does my product yield decrease significantly during scale-up?
Q2: How can I improve the consistency and purity of my final product?
Q3: What are the biggest hurdles in scaling up a synthesis with complex sequences or structures?
Troubleshooting Guide: Common Scale-Up Problems
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Decreased Yield | Higher PMI; increased side reactions; inefficient purification at large volume [1]. | Optimize reagent use to lower PMI; employ liquid-phase synthesis for streamlined processing [1]. |
| Low Purity / Impurities | Incomplete reactions; side products; insufficient purification capacity [1]. | Implement advanced purification (e.g., Nanostar Sieving); enhance reaction monitoring and QC [1]. |
| Poor Reproducibility (Batch-to-Batch Variation) | Inconsistent reaction conditions (temp, mixing); variable reagent quality [1]. | Automate synthesis processes; use high-purity, consistent reagents; strict parameter control [1]. |
| Synthesis Failures with Complex Structures | Sequence-dependent errors (e.g., intramolecular folding, steric hindrance) [1]. | Redesign synthesis pathway to avoid problematic intermediates; use protecting groups strategically. |
Given the lack of specific protocols for your compound, the following workflow outlines a systematic approach to develop and optimize a scalable synthesis method. This diagram illustrates the key stages and decision points:
Detailed Methodology for Key Optimization Experiments
Investigating Solvent and Environmental Effects:
Advanced Purification and Analysis:
Implementing a Robust Quality Control (QC) System:
The table below summarizes the key identifying information for this compound.
| Property | Description |
|---|---|
| CAS Numbers | 19765-65-2 [1], 55402-91-0 [2] [3] [4] |
| IUPAC Name | 3-hydroxy-7H-purin-6-one [1] [2] |
| Molecular Formula | C₅H₄N₄O₂ [1] [2] [3] |
| Molecular Weight | 152.11 g/mol [1] [2] [3] |
| Canonical SMILES | C1=NC2=C(N1)C(=O)N=CN2O [1] [2] |
| Synonyms | Hypoxanthine 3-N-oxide [1] |
Without specific studies on this compound, its stability can be inferred from its known chemical reactivity [1]. The following diagram outlines the potential degradation pathways and corresponding stabilization approaches you can test in your lab.
To objectively measure the success of any stabilization method, you need a reliable way to quantify the compound and its degradation products. While not specific to the N-oxide, an established HPLC method for related purine degradation products (like hypoxanthine and xanthine) can be adapted [5].
Reference HPLC Protocol [5]:
You can use this protocol as a starting point, optimizing the mobile phase pH, organic modifier, and wavelength to achieve optimal separation for this compound and its potential degradation products.
Given the lack of direct data, I suggest the following steps to develop a robust stabilization protocol:
The table below summarizes the core characteristics of 6-Hydroxy-9H-purine 3-N-oxide, setting it apart from other purine metabolites [1]:
| Property | Description |
|---|---|
| IUPAC Name | 3-hydroxy-7H-purin-6-one [2] |
| CAS Number | 55402-91-0 [1] [2] |
| Molecular Formula | C5H4N4O2 [1] [2] |
| Molecular Weight | 152.11 g/mol [1] |
| Primary Biological Role | Major component of Schreckstoff, an alarm pheromone in fish [1]. |
| Mechanism of Action | Binds to specific receptors, triggering a cascade of stress responses and behavioral changes in aquatic organisms upon predator threat [1]. |
| Key Differentiator | Its function as an extracellular signaling molecule in ecology contrasts with the role of other oxidative purine lesions (like 8-oxo-purines) which are primarily indicators of intracellular oxidative DNA damage [1] [3]. |
A critical practical aspect for researchers is the analysis of N-oxide compounds. Purine N-oxides, including this compound, are highly polar, which presents a significant challenge for retention on standard reverse-phase HPLC columns [4].
The following diagram illustrates the recommended workflow for method development based on these insights:
The synthesis of this compound is well-established, allowing for controlled production and derivatization for research.
For generating derivatives, the purine core can be regioselectively functionalized. The C6 hydroxyl group can be converted to a chloride, enabling nucleophilic displacement to create 6-arylamino or 6-alkoxy derivatives. The C8 position is activated for electrophilic substitution like bromination. Alkylation at the N9 position is possible but requires a temporary reduction of the N-oxide group [1].
To fully appreciate its position in the field, it can be compared to other purine-related compounds and processes.
| Aspect | This compound (Hypoxanthine 3-N-oxide) | Oxidative Purine Lesions (e.g., 8-oxo-dG, 8-oxo-dA) | Purinergic Signaling Molecules (e.g., ATP, Adenosine) |
|---|---|---|---|
| Primary Context | Ecological signaling (alarm pheromone) [1] | Intracellular DNA damage [3] | Extracellular cell communication (neurotransmission, immune response, etc.) [5] |
| Role in Redox Biology | Not directly linked to redox homeostasis | Biomarkers of oxidative stress; formed by reaction of ROS with DNA [3] | Modulate redox biology; P2 receptor activation can trigger ROS production; adenosine generally promotes redox homeostasis [5] |
| Analytical Technique | HPLC (with retention challenges), LC-MS [1] [4] | LC-MS/MS with isotope dilution is the gold standard for quantification [3] | Various biological assays; HPLC for metabolite quantification |
The table below summarizes the available basic chemical data for 6-Hydroxy-9H-purine 3-N-oxide and hypoxanthine, a structurally related purine derivative.
| Property | This compound | Hypoxanthine (for comparison) |
|---|---|---|
| CAS Number | 19765-65-2 [1] | 68-94-0 [2] |
| IUPAC Name | 3-hydroxy-7H-purin-6-one [1] | 7H-purin-6-ol [2] |
| Molecular Formula | C5H4N4O2 [1] | C5H4N4O [2] |
| Molecular Weight | 152.11 g/mol [1] | 136.11 g/mol [2] |
| SMILES | C1=NC2=C(N1)C(=O)N=CN2O [1] |
OC1=NC=NC2=C1NC=N2 [2] |
| InChI Key | RVVZOZMPKROZAR-UHFFFAOYSA-N [1] | FDGQSTZJBFJUBT-UHFFFAOYSA-N [2] |
| XLogP3 | -0.8 [1] | -1.11 [2] |
| Melting Point | Information not found | 150 °C [2] |
| Water Solubility | Information not found | 0.7 mg/mL [2] |
While detailed spectroscopic data is lacking, one source mentions a key biological context for this compound. This compound is identified as a Schreckstoff (alarm substance) in fish [1]. It functions as a semiochemical that binds to olfactory receptors in other fish, triggering a signal transduction cascade that ultimately leads to an escape response [1].
The mitochondrial enzyme mARC is relevant to N-oxidized compounds. The diagram below illustrates the N-reductive enzyme system where mARC reduces N-hydroxylated substrates, a pathway that may involve purine N-oxides.
The search results indicate a gap in publicly available spectroscopic data for this compound. To proceed with your characterization guide, consider these approaches:
The table below summarizes key experimental data from a comparative study, illustrating a significant difference in potency and mechanism of action [1].
| Compound | In Vitro Anticoccidial Activity (ID₅₀) | Concentration in Chicken Liver (ppm) | Proposed Primary Mechanism of Action |
|---|---|---|---|
| Arprinocid | 20 ppm | 0.64 ppm | Inhibition of purine transport (reversible by hypoxanthine) |
| Arprinocid-1-N-oxide | 0.30 ppm | 0.33 ppm | Not principally inhibition of purine transport (not reversed by hypoxanthine) |
This data strongly suggests that Arprinocid-1-N-oxide is the active anticoccidial moiety when the parent drug, Arprinocid, is administered to chickens. The N-oxide metabolite is approximately 66 times more potent in blocking the development of Eimeria tenella in the tested cell culture system [1].
The critical data in the table above was generated using the following methodology [1]:
To fully understand the potential biological roles of purine-based compounds and their derivatives, it is helpful to view them within the framework of purinergic signalling. The following diagram illustrates this key pathway and where modifications, such as N-oxidation, could potentially influence its function.
This pathway is a fundamental cell communication system, and its dysregulation is implicated in a wide range of diseases, from neurological disorders to gout and cancer [2] [3] [4]. Modifying purine molecules, for instance by creating N-oxides, is one strategy to alter their interaction with this signaling system and develop new therapeutics.
The experimental data available for these two compounds differs significantly in scope.
Numerous studies detail the biological roles and effects of hypoxanthine. The following table summarizes key experimental findings and the methodologies used to obtain them.
| Study Focus / Biological Effect | Experimental Model | Key Methodology Description | Summary of Findings |
|---|---|---|---|
| XOR Inhibition & Gout Treatment [1] | Molecular Dynamics & QM/MM Simulations | Computational studies based on the crystal structure of XOR bound to inhibitors like oxipurinol (hydroxylated allopurinol, derived from hypoxanthine analogue). | Elucidates the atomic-level mechanism by which XOR inhibitors compete with the natural substrate hypoxanthine, preventing uric acid production [1]. |
| Ischemic Stroke Biomarker & BBB Disruption [2] | Human patients, Mouse model (tMCAO), Human blood vessel organoids | 1. Metabolomics: SERS and LC-MS analysis of patient serum. 2. In Vivo Modeling: tMCAO in mice + hypoxanthine injection. Infarct area (TTC staining), behavior tests, BBB leakage (Evans blue). 3. In Vitro Mechanism: Endothelial cells/organoids; Ca²⁺ overload and GSDME-pyroptosis measurement. | Hypoxanthine significantly elevated in acute ischemic stroke. Administration aggravates brain injury and BBB disruption by triggering GSDME-dependent endothelial pyroptosis via Ca²⁺ overload [2]. | | Breast Cancer Metastasis [3] | MCF-7 Breast Cancer Cells | 1. Multi-omics: Transcriptomics and metabolomics of HYP-treated cells. 2. Metabolic Analysis: Seahorse Real-Time ATP Rate Assay. | Hypoxanthine promotes metastasis by activating PI3K/AKT pathway, upregulating glycerolipid/fatty acid metabolism, and dysregulating glycolysis, reducing glycolytic ATP production [3]. | | Insulin Resistance & Metabolism [4] | HepG2 Cells, C57BL/6j Mice (HFD-induced IR) | 1. In Vitro: Glucose consumption/production assays, lipid deposition analysis in PA-induced IR HepG2 cells. 2. In Vivo: Glucose/Insulin tolerance tests (GTT/ITT), HOMA-IR calculation, biochemical analysis. 3. Target Identification: Activity-based protein profiling (ABPP). | Hypoxanthine ameliorates IR by improving hepatic glucose/lipid metabolism via activation of the AMPK/mTOR/PPARα pathway [4]. |
The search results do not provide detailed experimental data or specific protocols for this compound. Available information is limited to its chemical identification and potential areas of research interest, such as:
Given the depth of research on hypoxanthine, the experimental workflow from its role in stroke research can be visualized as follows. This diagram outlines the logical flow from patient observation to mechanistic insight.
The signaling pathway through which hypoxanthine improves insulin resistance, as identified in another study, is summarized below.
The available data shows a clear distinction between these two compounds:
This contrast highlights a significant opportunity for further research. The N-oxide derivative could be explored as a novel chemical tool or potential therapeutic agent, leveraging the known purine scaffold but with a potentially unique mechanism of action due to its N-oxide functional group.
While not specific to 6-hydroxy-9H-purine 3-N-oxide, a 2025 multi-laboratory study established a robust LC-MS/MS platform for the accurate quantification of modified ribonucleosides, which includes purine derivatives [1]. This can serve as an excellent benchmark. The core steps and a comparative summary of its performance are outlined below.
Table: Summary of the Standardized LC-MS/MS Workflow [1]
| Workflow Step | Key Considerations & Best Practices | Performance Data |
|---|---|---|
| RNA Isolation & Shipping | Avoid extremes of pH and guanidinium thiocyanate-phenol extraction to prevent RNA hydrolysis and sampling bias. Ship RNA samples in a dry state. | N/A |
| RNA Hydrolysis | Use a combination of nonspecific nucleases (e.g., nuclease P1) and a phosphatase (e.g., calf intestinal phosphatase) to digest RNA to its component ribonucleosides. | N/A |
| LC-MS/MS Analysis | Use reversed-phase C18 columns for separation. Employ internal or external standards for absolute quantification. Use canonical ribonucleosides for normalization to control for injection volume. | - Precision: CV of 20% for relative, 10% for absolute quantification.
Here is a detailed protocol based on the standardized workflow, which you can adapt for validating an analytical method for this compound [1].
Sample Preparation
RNA Hydrolysis to Ribonucleosides
LC-MS/MS Analysis
The following diagram illustrates the core experimental workflow for the LC-MS/MS-based analysis, from sample preparation to data output.
Since a direct method for your target compound is not published, you can build upon the established platform above.